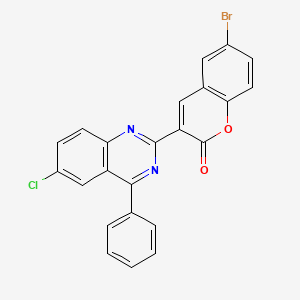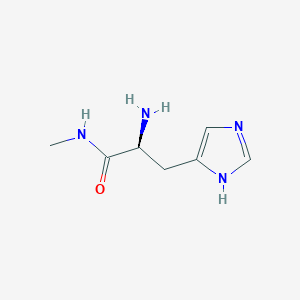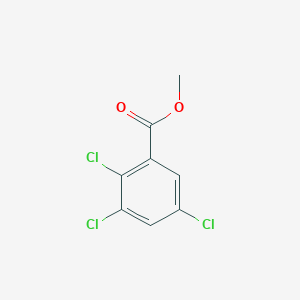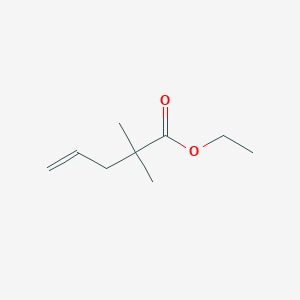
Ethyl 2,2-dimethylpent-4-enoate
Übersicht
Beschreibung
Ethyl 2,2-dimethylpent-4-enoate is an organic compound that is widely used in the field of scientific research. It is a colorless liquid that has a fruity odor and is soluble in water. Ethyl 2,2-dimethylpent-4-enoate is also known as ethyl tetramethyl-4-pentenoate and is commonly used as a flavoring agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Ethyl 2,2-dimethylpent-4-enoate is involved in various chemical synthesis and transformation processes. For instance, it reacts with ethyl cyanoacetate to form compounds such as ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate, leading to other derivatives through further chemical reactions (Harutyunyan et al., 2017). This exemplifies its utility in complex organic synthesis pathways.
Crystal Packing and Interactions
In crystallography, ethyl 2,2-dimethylpent-4-enoate derivatives demonstrate unique packing interactions. Studies show that compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit non-traditional hydrogen bonding, such as N⋯π and O⋯π interactions, which are crucial in understanding molecular arrangements in crystals (Zhang et al., 2011).
Enantioselective Hydrogenation
In the field of chiral chemistry, the enantioselective hydrogenation of derivatives like ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate highlights the importance of Ethyl 2,2-dimethylpent-4-enoate in producing optically active compounds. This process is sensitive to reaction conditions, indicating its potential in synthesizing enantiomerically enriched substances (Meng et al., 2008).
Photochromic Properties
Ethyl 2,2-dimethylpent-4-enoate derivatives are also significant in the development of photoactive compounds. For instance, the aerobic dimerization of specific derivatives leads to compounds with photochromic properties, useful in material science for creating light-sensitive materials (Lvov et al., 2017).
Electromechanical Reduction
In electrochemistry, derivatives of Ethyl 2,2-dimethylpent-4-enoate undergo unique reduction processes. Controlled-potential electrolyses studies on such compounds reveal insights into the mechanisms of electrochemical reductions, which are valuable for developing new electrochemical synthetic methods (Esteves et al., 2003).
Synthesis of Novel Compounds
Ethyl 2,2-dimethylpent-4-enoate is also instrumental in the synthesis of novel chemical compounds. For example, it is used in the preparation of ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, leading to the creation of 4-hydroxy-2-pyridone, a compound with potential applications in various fields of chemistry and pharmacology (Chen et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of Ethyl 2,2-dimethylpent-4-enoate are used in the creation of complex molecules with potential biological activity. Research into the structural analysis of newly synthesized quinoxaline derivatives, for example, provides insights into their potential as inhibitors for specific enzymes, indicating the compound's utility in drug discovery (Abad et al., 2020).
Enzyme Catalysis
The compound's derivatives also find applications in enzyme catalysis. For instance, ethyl 4-oxo-pent-2-enoates, closely related to Ethyl 2,2-dimethylpent-4-enoate, are used in enzyme cascades to produce chiral γ-butyrolactones. This illustrates the compound's relevance in biocatalysis and organic synthesis (Classen et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2,2-dimethylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-7-9(3,4)8(10)11-6-2/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDMEDBEMVERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethylpent-4-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B3290479.png)

![4-Methyl-N-{2-methyl-5-[(4-methylpiperidine-1-carbonyl)amino]phenyl}piperidine-1-carboxamide](/img/structure/B3290491.png)
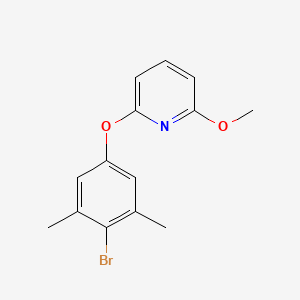
![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3290508.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)
![6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3290516.png)
![4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B3290535.png)
